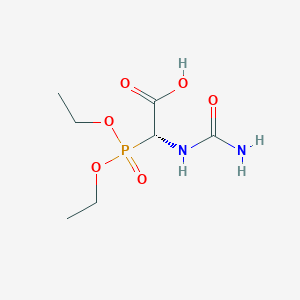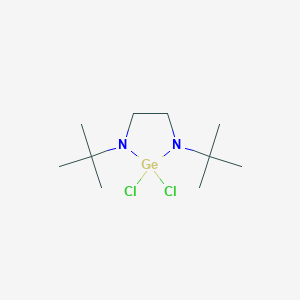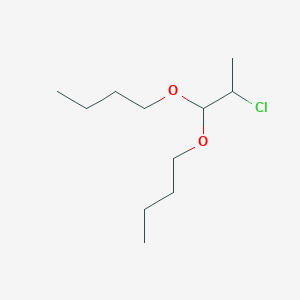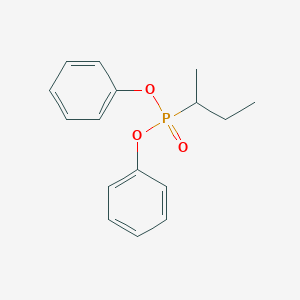![molecular formula C12H29NO4Si B12561962 Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- CAS No. 264129-50-2](/img/structure/B12561962.png)
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is a versatile organosilane compound with the molecular formula C12H29NO4Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties, which include the ability to form strong bonds with both organic and inorganic materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- typically involves the reaction of 3-aminopropyltriethoxysilane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
化学反応の分析
Types of Reactions
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or siloxanes to form cross-linked networks.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Condensation: Often performed under acidic or basic conditions to promote the formation of siloxane bonds.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Produces silanol derivatives.
Condensation: Forms cross-linked siloxane networks.
Substitution: Yields substituted amines and other derivatives.
科学的研究の応用
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Surface Modification: Used to functionalize glass, metals, and polymers to improve adhesion, hydrophobicity, and other surface properties.
Catalysis: Acts as a ligand in the preparation of heterogeneous catalysts for various chemical reactions.
Biomedical Applications: Employed in the development of drug delivery systems and biosensors due to its biocompatibility and ability to form stable bonds with biomolecules
作用機序
The mechanism of action of Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but lacks the methyl group on the amino nitrogen.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group instead of an amino group.
(3-Mercaptopropyl)trimethoxysilane: Features a thiol group instead of an amino group
Uniqueness
Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]- is unique due to its combination of an amino group and a triethoxysilyl group, which provides both reactivity and the ability to form strong bonds with a variety of substrates. This dual functionality makes it particularly valuable in applications requiring surface modification and enhanced material properties .
特性
CAS番号 |
264129-50-2 |
|---|---|
分子式 |
C12H29NO4Si |
分子量 |
279.45 g/mol |
IUPAC名 |
2-[methyl(3-triethoxysilylpropyl)amino]ethanol |
InChI |
InChI=1S/C12H29NO4Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-13(4)10-11-14/h14H,5-12H2,1-4H3 |
InChIキー |
BBMWQMDJXHNSIK-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCN(C)CCO)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)


![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)


![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)


![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
